Cas no 866588-81-0 (2-3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chloro-4-methylphenyl)acetamide)

2-3-(Benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chloro-4-methylphenyl)acetamide is a specialized quinoline-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a benzenesulfonyl group and a chloro-methylphenyl acetamide moiety, which may contribute to its biological activity, particularly in targeting specific enzyme pathways or receptor interactions. The compound's quinoline core is known for its versatility in drug design, offering opportunities for further derivatization. Its well-defined molecular architecture ensures consistent reactivity, making it suitable for exploratory studies in therapeutic development. Researchers may find value in its potential as a scaffold for designing inhibitors or modulators of biological targets.
2-3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chloro-4-methylphenyl)acetamide structure
866588-81-0 structure
Product name:2-3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chloro-4-methylphenyl)acetamide
CAS No:866588-81-0
MF:C25H21ClN2O4S
MW:480.963244199753
CID:5914516
PubChem ID:2136340

2-3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chloro-4-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chloro-4-methylphenyl)acetamide
    • 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
    • AKOS001821829
    • 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
    • 866588-81-0
    • N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide
    • F1604-0083
    • 1(4H)-Quinolineacetamide, N-(3-chloro-4-methylphenyl)-6-methyl-4-oxo-3-(phenylsulfonyl)-
    • Inchi: 1S/C25H21ClN2O4S/c1-16-8-11-22-20(12-16)25(30)23(33(31,32)19-6-4-3-5-7-19)14-28(22)15-24(29)27-18-10-9-17(2)21(26)13-18/h3-14H,15H2,1-2H3,(H,27,29)
    • InChI Key: QNQKKEDEOMWHEO-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=C(C)C(Cl)=C2)=O)C2=C(C=C(C)C=C2)C(=O)C(S(C2=CC=CC=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 480.0910560g/mol
  • Monoisotopic Mass: 480.0910560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 877
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 91.9Ų

Experimental Properties

  • Density: 1.392±0.06 g/cm3(Predicted)
  • Boiling Point: 727.2±60.0 °C(Predicted)
  • pka: 13.03±0.70(Predicted)

2-3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chloro-4-methylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1604-0083-20μmol
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
866588-81-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1604-0083-30mg
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
866588-81-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1604-0083-2μmol
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
866588-81-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1604-0083-10μmol
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
866588-81-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1604-0083-15mg
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
866588-81-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1604-0083-40mg
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
866588-81-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1604-0083-3mg
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
866588-81-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1604-0083-2mg
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
866588-81-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1604-0083-5mg
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
866588-81-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1604-0083-20mg
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
866588-81-0 90%+
20mg
$99.0 2023-05-17

Additional information on 2-3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chloro-4-methylphenyl)acetamide

Comprehensive Overview of 2-3-(Benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chloro-4-methylphenyl)acetamide (CAS No. 866588-81-0)

The compound 2-3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chloro-4-methylphenyl)acetamide (CAS No. 866588-81-0) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a quinoline core with benzenesulfonyl and acetamide moieties, making it a subject of interest for drug discovery and development. Its intricate architecture suggests possible applications in targeting specific enzymatic pathways or receptor interactions, aligning with current trends in precision medicine.

In recent years, researchers have increasingly focused on small-molecule inhibitors and modulators for therapeutic interventions. The presence of the dihydroquinolin-4-one scaffold in this compound is particularly noteworthy, as similar structures have demonstrated bioactivity in modulating kinases and other signaling proteins. This has led to growing curiosity about its potential role in addressing conditions like inflammation or metabolic disorders—topics frequently searched in academic and AI-driven platforms. The 3-chloro-4-methylphenyl segment further enhances its lipophilicity, a critical factor for membrane permeability in drug design.

From a synthetic chemistry perspective, the benzenesulfonyl group introduces both stability and reactivity, enabling diverse derivatization opportunities. This aligns with the industry’s demand for structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry forums. Laboratories exploring heterocyclic compounds often prioritize such molecules due to their versatility in lead optimization. Additionally, the compound’s methyl and chloro substituents offer steric and electronic tuning points, which are frequently discussed in QSAR (Quantitative Structure-Activity Relationship) modeling communities.

The pharmacological relevance of CAS No. 866588-81-0 is further underscored by its potential as a bioisostere for natural ligands. With the rise of computational drug discovery, queries about molecular docking and virtual screening often highlight the need for novel scaffolds like this. Its 4-oxo-1,4-dihydroquinoline segment mirrors motifs found in FDA-approved drugs, sparking discussions about repurposing strategies—a trending subject in AI-aided research pipelines.

Environmental and safety profiles are also key considerations for modern researchers. While this compound is not classified as hazardous, its chlorophenyl component warrants careful handling per standard laboratory protocols. Sustainability-focused searches often emphasize green chemistry approaches for synthesizing such entities, reflecting broader industry shifts toward eco-friendly methodologies.

In summary, 2-3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-chloro-4-methylphenyl)acetamide represents a compelling case study at the intersection of synthetic chemistry and drug development. Its structural complexity and functional group diversity make it a valuable candidate for addressing contemporary challenges in targeted therapy and molecular design, resonating with frequently searched themes in scientific databases and AI-driven analytics tools.

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